Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
4-(Bromomethyl)thiophene-2-carbonitrile is an organic compound characterized by its unique structure, which includes a bromomethyl group and a carbonitrile functional group attached to a thiophene ring. The molecular formula for this compound is with a molecular weight of approximately 202.07 g/mol. This compound belongs to a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
BMTC itself does not have a known mechanism of action in biological systems. It functions primarily as a chemical building block for the synthesis of more complex molecules with potential biological activities.
BMTC is likely to exhibit similar hazards as other aromatic bromides. Here are some potential safety concerns:
The chemical reactivity of 4-(Bromomethyl)thiophene-2-carbonitrile is primarily influenced by the presence of the bromine atom and the carbonitrile group. It can undergo various reactions, including:
Several methods exist for synthesizing 4-(Bromomethyl)thiophene-2-carbonitrile. One notable approach involves:
Alternative synthetic routes may involve multi-step processes that include cyclization and functional group transformations to achieve the desired compound efficiently .
4-(Bromomethyl)thiophene-2-carbonitrile has several potential applications:
Interaction studies typically focus on how 4-(Bromomethyl)thiophene-2-carbonitrile interacts with biological targets or other chemical entities. These studies may involve:
Such studies are crucial for understanding its potential therapeutic uses and safety profiles.
Several compounds share structural similarities with 4-(Bromomethyl)thiophene-2-carbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-(Bromomethyl)thiophene-2-carbonitrile | C₆H₄BrNS | 0.78 |
| 3-Bromothiophene-2-carbonitrile | C₅H₂BrNS | 0.89 |
| (4-Bromothiophen-2-yl)methanamine hydrochloride | C₇H₈BrN₂S | 0.71 |
| 4-Bromo-2-thiophenecarboxaldehyde | C₈H₆BrOS | 0.68 |
| 5-Bromothiophene-2-carbonitrile | C₆H₄BrNS | 0.67 |
The uniqueness of 4-(Bromomethyl)thiophene-2-carbonitrile lies in its specific combination of functional groups (bromomethyl and carbonitrile) attached to the thiophene ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it an interesting candidate for further research and application development in various fields.
The development of thiophene chemistry traces back to the seminal work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene during his investigations into the formation of blue indophenin dye. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this reaction, fundamentally changing our understanding of heterocyclic aromatic compounds. This discovery established thiophene as a benzene analog containing sulfur, marking the beginning of systematic studies into sulfur-containing heterocycles.
The historical significance of thiophene chemistry extends beyond its initial discovery to encompass the broader development of heterocyclic chemistry throughout the 19th and 20th centuries. Thiophene, along with furan and pyrrole, became one of the most studied five-membered heterocycles, with researchers recognizing its unique aromatic properties and reactivity patterns. The compound's resemblance to benzene in chemical and physical properties, combined with its distinct reactivity due to the sulfur heteroatom, positioned thiophene as a crucial building block in organic synthesis.
The evolution of thiophene chemistry has been characterized by continuous advancement in synthetic methodologies and applications. Early synthetic approaches, such as the Paal-Knorr thiophene synthesis developed in the late 19th century, provided reliable methods for constructing thiophene rings from 1,4-diketones and sulfur sources. These foundational synthetic methods established the groundwork for more sophisticated functionalization strategies that would later enable the preparation of complex thiophene derivatives like 4-(Bromomethyl)thiophene-2-carbonitrile.
Modern thiophene chemistry has expanded to encompass diverse applications ranging from pharmaceutical development to advanced materials science. The recognition of thiophene's unique electronic properties has led to its incorporation into conducting polymers, organic semiconductors, and bioactive molecules. This historical progression from accidental discovery to sophisticated applications demonstrates the enduring importance of thiophene chemistry in contemporary organic chemistry research.
4-(Bromomethyl)thiophene-2-carbonitrile occupies a distinctive position within the broader landscape of heterocyclic chemistry as a bifunctional thiophene derivative that combines both electrophilic and nucleophilic reactive centers. The compound belongs to the class of substituted thiophenes, which are among the most versatile heterocyclic systems due to their aromatic stability and diverse reactivity patterns. Within the five-membered heterocycle family, thiophenes containing both halomethyl and cyano substituents represent specialized synthetic intermediates that bridge the gap between simple aromatic heterocycles and complex multifunctional molecules.
The structural features of 4-(Bromomethyl)thiophene-2-carbonitrile position it uniquely among thiophene derivatives due to the strategic placement of its functional groups. The bromomethyl group at the 4-position provides an excellent leaving group for nucleophilic substitution reactions, while the nitrile group at the 2-position serves as both an electron-withdrawing group and a site for further chemical transformations. This dual functionality enables the compound to participate in diverse synthetic pathways, making it particularly valuable for constructing complex molecular architectures.
In the context of heterocyclic chemistry classification systems, 4-(Bromomethyl)thiophene-2-carbonitrile exemplifies the principle of functional group orthogonality, where different reactive sites can be selectively manipulated without interfering with each other. This property is particularly important in modern organic synthesis, where step-economy and selectivity are paramount considerations. The compound's position within the thiophene family demonstrates how systematic functionalization can expand the synthetic utility of basic heterocyclic scaffolds.
The compound's significance is further enhanced by its relationship to other important thiophene derivatives used in pharmaceutical and materials applications. Research has shown that thiophene-containing compounds rank fourth among US FDA-approved small drug molecules, with approximately seven drug approvals containing thiophene moieties over the last decade. This context highlights the importance of synthetic intermediates like 4-(Bromomethyl)thiophene-2-carbonitrile in accessing medicinally relevant chemical space.
The systematic nomenclature of 4-(Bromomethyl)thiophene-2-carbonitrile follows established IUPAC conventions for heterocyclic compounds, with specific attention to the Hantzsch-Widman nomenclature system recommended for naming heterocyclic compounds. The base name "thiophene" indicates a five-membered aromatic ring containing one sulfur atom, with the numbering system beginning from the sulfur-containing position. The systematic name incorporates the positions and nature of substituents, with the bromomethyl group at position 4 and the carbonitrile group at position 2.
According to established classification systems, 4-(Bromomethyl)thiophene-2-carbonitrile can be categorized using multiple organizational frameworks. Under functional group classification, the compound represents a halogenated nitrile derivative of thiophene, placing it within the broader category of polyfunctional heterocycles. The presence of both halogen and cyano substituents creates a bifunctional system that can be classified as both an alkyl halide and an aromatic nitrile, demonstrating the complexity of modern heterocyclic classification systems.
The molecular identification systems for this compound include several standardized identifiers that facilitate database searches and chemical informatics applications. The CAS Registry Number 186552-07-8 provides a unique identifier for the compound, while the molecular formula C₆H₄BrNS and exact molecular weight of 202.07 g/mol offer precise compositional information. The SMILES notation "N#CC1=CC(CBr)=CS1" provides a linear representation that captures the connectivity and stereochemistry of the molecule, enabling computational analysis and database searching.
The InChI (International Chemical Identifier) system offers an additional layer of molecular identification with the key "ZCUZLOPAPSNDRY-UHFFFAOYSA-N" providing a unique hash-based identifier. These multiple identification systems reflect the importance of standardized nomenclature in modern chemical research, where accurate compound identification is essential for literature searching, regulatory compliance, and collaborative research efforts.
The significance of 4-(Bromomethyl)thiophene-2-carbonitrile in organic synthesis research stems from its exceptional versatility as a synthetic intermediate and its ability to facilitate the construction of complex molecular architectures. Research has demonstrated that compounds containing bromomethyl and cyano functionalities on thiophene scaffolds serve as key building blocks for accessing diverse chemical space through various coupling reactions, functional group transformations, and cyclization processes.
Recent synthetic studies have highlighted the utility of bromomethyl thiophene derivatives in Suzuki cross-coupling reactions, where the bromine atom can be replaced with various aryl groups to generate structurally diverse thiophene libraries. The research conducted on 2-(bromomethyl)-5-aryl-thiophene derivatives has shown that these compounds can be efficiently prepared through palladium-catalyzed coupling reactions, with yields ranging from moderate to excellent depending on the specific aryl boronic acid employed. This methodology demonstrates the broader synthetic potential of halomethyl thiophene derivatives in medicinal chemistry applications.
The presence of the cyano group in 4-(Bromomethyl)thiophene-2-carbonitrile provides additional synthetic opportunities through transformations that can convert the nitrile to various other functional groups including carboxylic acids, amides, amines, and heterocyclic rings. Research has shown that thiophene-containing nitriles can serve as substrates for enzymatic transformations, opening new avenues for biocatalytic synthesis and the preparation of optically active compounds. These studies underscore the compound's potential in both traditional organic synthesis and emerging green chemistry applications.
The compound's significance is further amplified by its role in structure-activity relationship studies within medicinal chemistry research. The strategic placement of the bromomethyl and cyano groups allows for systematic modification of the thiophene scaffold to explore biological activity profiles. Recent research has indicated that thiophene derivatives exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties, making synthetic intermediates like 4-(Bromomethyl)thiophene-2-carbonitrile valuable tools for drug discovery efforts.
4-(Bromomethyl)thiophene-2-carbonitrile represents a multifunctional heterocyclic compound with the molecular formula C₆H₄BrNS and a molecular weight of 202.07 g/mol [1] [2] [3]. This compound incorporates three distinct structural components: a thiophene ring system serving as the aromatic backbone, a bromomethyl substituent at the 4-position, and a carbonitrile group at the 2-position [1] [3]. The systematic arrangement of these functional groups creates a compound with unique electronic and steric properties that influence its chemical reactivity and physical characteristics [2] [3].
The thiophene ring forms the fundamental aromatic core of 4-(Bromomethyl)thiophene-2-carbonitrile, consisting of a five-membered heterocyclic structure containing four carbon atoms and one sulfur atom [9] [11] [14]. The thiophene ring exhibits planar geometry with sp² hybridization of all ring atoms, creating a delocalized π-electron system that follows the Hückel aromaticity rule with six π-electrons [9] [11]. The sulfur atom contributes two electrons from its unhybridized p-orbital to the aromatic sextet, while maintaining a lone pair in an sp² hybridized orbital [11] [14].
The aromatic stabilization energy of thiophene ranges from 22-28 kcal/mol, which is somewhat less than benzene's 36 kcal/mol but still provides substantial stability to the ring system [9]. The delocalized electron cloud extends above and below the pentagonal ring plane, with the sulfur atom acting as an electron-donating heteroatom [11] [14]. This electron-rich character influences the regioselectivity of electrophilic substitution reactions, with the α-positions (positions 2 and 5) being more reactive than the β-positions (positions 3 and 4) [9] [14].
The bromomethyl group (-CH₂Br) is strategically positioned at the 4-position of the thiophene ring, representing a β-substitution pattern relative to the sulfur heteroatom [1] [2] [3]. This alkyl halide functionality introduces significant electrophilic character to the molecule due to the polarized carbon-bromine bond [18] [19]. The carbon-bromine bond exhibits a dipole moment with partial positive charge on the carbon atom, making it susceptible to nucleophilic attack [18] [19].
The bromomethyl group serves as an excellent leaving group in substitution reactions, with bromide being a good nucleofuge due to its polarizability and weak carbon-halogen bond strength [18] [19]. The positioning at the 4-position provides steric accessibility while maintaining electronic communication with the aromatic system through the methylene linker . This structural arrangement allows for synthetic transformations while preserving the integrity of the thiophene core [18].
The carbonitrile group (-C≡N) is located at the 2-position of the thiophene ring, representing an α-substitution pattern that places this electron-withdrawing group adjacent to the sulfur atom [1] [2] [3]. The nitrile functionality features a linear geometry with sp hybridization of the carbon atom, creating a carbon-nitrogen triple bond with a bond length of approximately 1.16 Å [23] [24]. This triple bond arrangement results in a highly polarized system with significant dipole moment, as the electronegative nitrogen atom draws electron density from the carbon [22] [23].
The carbonitrile group exhibits strong electron-withdrawing character through both inductive and resonance effects, significantly influencing the electronic distribution within the thiophene ring [21] [23] [24]. This electron deficiency at the α-position creates an asymmetric electronic environment that affects the compound's reactivity patterns and spectroscopic properties [21] [22]. The nitrile carbon serves as an electrophilic center, making it susceptible to nucleophilic addition reactions under appropriate conditions [21] [24].
The thermodynamic properties of 4-(Bromomethyl)thiophene-2-carbonitrile reflect the combined contributions of its aromatic thiophene core, polar functional groups, and molecular size [36] [37]. Related compounds in the bromomethyl thiophene series exhibit predicted boiling points in the range of 276.9±25.0°C at 760 mmHg, indicating substantial intermolecular forces [36] [37]. The presence of the polar carbonitrile group contributes to elevated boiling points through dipole-dipole interactions, similar to other nitrile-containing compounds [22] [27].
The compound exhibits a predicted flash point of 121.3±23.2°C, reflecting moderate volatility and thermal stability under normal handling conditions [36]. Density measurements for similar brominated thiophene derivatives indicate values around 1.7±0.1 g/cm³, suggesting compact molecular packing influenced by halogen bonding and aromatic stacking interactions [36] [37]. The molecular refractive index of approximately 1.616 indicates moderate polarizability consistent with the aromatic nature and halogen substitution [36].
| Property | Value | Reference Compound |
|---|---|---|
| Molecular Weight | 202.07 g/mol | Direct measurement [1] [2] |
| Predicted Boiling Point | 276.9±25.0°C | 5-(Bromomethyl)thiophene-2-carbonitrile [36] |
| Predicted Flash Point | 121.3±23.2°C | Related derivatives [36] |
| Predicted Density | 1.7±0.1 g/cm³ | Similar compounds [36] |
The solubility characteristics of 4-(Bromomethyl)thiophene-2-carbonitrile are influenced by the compound's amphiphilic nature, combining hydrophobic aromatic character with polar functional groups [40] [42] [43]. Nitrile-containing compounds generally exhibit enhanced solubility in polar aprotic solvents due to dipole-dipole interactions between the nitrile group and solvent molecules [22] [27]. The bromomethyl substituent provides additional polarizability that can enhance solubility in moderately polar organic solvents [40] [44].
Studies of structurally related compounds indicate that thiophene carbonitriles demonstrate preferential solubility in dimethyl sulfoxide, with this solvent providing the highest solvation efficiency [41] [43]. Methanol and ethanol show moderate solubility for similar compounds, attributed to hydrogen bonding interactions between alcohol hydroxyl groups and the nitrile nitrogen lone pair [41] [43]. Acetone and other ketonic solvents also provide good solvation through dipole-dipole interactions with both the nitrile and bromomethyl functionalities [41] [43].
The compound exhibits limited solubility in non-polar solvents such as toluene, consistent with the polar nature of its functional groups [42] [43]. Water solubility is expected to be minimal due to the hydrophobic thiophene ring, although the polar substituents may provide some degree of aqueous compatibility [41] [44]. The solubility pattern follows the general principle that dissolution occurs when solvent-solute interactions exceed solute-solute intermolecular forces [42] [43].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-(Bromomethyl)thiophene-2-carbonitrile through analysis of both ¹H and ¹³C nuclear environments [30] [31] . The thiophene ring protons exhibit characteristic chemical shifts reflecting the aromatic environment and substitution pattern [30] . The proton at position 3 typically appears as a doublet around δ 7.17-7.57 ppm due to coupling with the adjacent position 5 proton .
The bromomethyl protons manifest as a characteristic singlet around δ 4.3-4.7 ppm, consistent with the deshielding effect of the electronegative bromine atom [30] . This chemical shift is diagnostic for benzyl bromide-type structures and provides unambiguous identification of the bromomethyl functionality [19] [30]. The methylene protons show no coupling to other protons, appearing as a clean singlet in the ¹H spectrum [30] .
¹³C nuclear magnetic resonance spectroscopy reveals the carbonitrile carbon as a characteristic signal around δ 115-120 ppm, reflecting the triple bond character and sp hybridization [30] [31]. The thiophene ring carbons appear in the aromatic region between δ 120-140 ppm, with the quaternary carbon bearing the nitrile group showing distinct chemical shift due to the electron-withdrawing effect [31] . The bromomethyl carbon typically resonates around δ 25-35 ppm, influenced by the α-bromine substitution [30] .
Infrared spectroscopy provides characteristic absorption bands that identify the key functional groups present in 4-(Bromomethyl)thiophene-2-carbonitrile [31] . The carbonitrile group exhibits a strong, sharp absorption band around 2200-2260 cm⁻¹, characteristic of the C≡N triple bond stretching vibration [31] . This band represents one of the most diagnostic features in the infrared spectrum, appearing as an isolated peak in a relatively clear spectral region [31] .
The thiophene ring system produces multiple absorption bands in the aromatic C-H stretching region around 3000-3100 cm⁻¹, along with characteristic ring breathing and deformation modes in the fingerprint region below 1600 cm⁻¹ [31] . The aromatic C=C stretching vibrations typically appear around 1400-1600 cm⁻¹, with the exact frequencies influenced by the electron-withdrawing carbonitrile substituent [31] .
The bromomethyl group contributes C-H stretching vibrations around 2800-3000 cm⁻¹ and C-Br stretching modes in the lower frequency region around 500-700 cm⁻¹ [31] . The methylene group also exhibits characteristic bending vibrations around 1400-1500 cm⁻¹, which may overlap with aromatic ring modes but can be distinguished through careful spectral analysis [31] . The overall infrared spectrum provides a unique fingerprint for compound identification and purity assessment [31] .
Mass spectrometry analysis of 4-(Bromomethyl)thiophene-2-carbonitrile reveals characteristic fragmentation patterns that confirm molecular structure and provide insights into gas-phase ionic chemistry [33] . The molecular ion peak appears at m/z 202 for the ⁷⁹Br isotope and m/z 204 for the ⁸¹Br isotope, with the characteristic 1:1 intensity ratio confirming the presence of bromine [33] . This isotope pattern serves as a definitive marker for brominated compounds in mass spectral analysis [33] .
Common fragmentation pathways include loss of the bromide radical (loss of 79/81 mass units) to generate a carbocation at the benzylic position [33] . This fragmentation produces a stable ion at m/z 123, corresponding to the thiophene-2-carbonitrile cation [33] . Additional fragmentation may involve loss of hydrogen cyanide (loss of 27 mass units) from the molecular ion, generating fragments at m/z 175/177 [33] .
The thiophene ring system typically exhibits high stability under electron impact conditions, with ring fragmentation occurring only at higher collision energies [33] . Secondary fragmentations may include loss of carbon monoxide from nitrile-containing fragments and sulfur extrusion from thiophene-derived ions [33] . The base peak in the spectrum often corresponds to the most stable fragment ion, which varies depending on ionization conditions and collision energy [33] .
Crystallographic analysis of 4-(Bromomethyl)thiophene-2-carbonitrile would provide definitive three-dimensional structural information, though specific crystal structure data for this compound has not been extensively reported in the literature [45] [47] [48]. However, related thiophene carbonitrile derivatives demonstrate characteristic structural features that can be extrapolated to understand the molecular geometry [45] [47] [49]. The thiophene ring maintains planarity with all atoms lying essentially in the same plane, as evidenced by crystallographic studies of similar compounds showing maximum deviations of less than 0.03 Å from planarity [47] [49].
The bond lengths and angles within the thiophene ring system follow typical aromatic patterns, with C-C bond lengths ranging from 1.35-1.42 Å and C-S bond lengths around 1.71 Å [47] [48] [49]. The carbonitrile group adopts a linear geometry with C≡N bond lengths of approximately 1.16 Å, consistent with triple bond character [48] [49]. The substitution pattern creates a molecular geometry where the bromomethyl and carbonitrile groups are positioned to minimize steric interactions while maintaining optimal electronic communication with the aromatic system [47] [49].
The synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile requires precise control over bromination conditions to achieve selective functionalization of methylthiophene precursors. Several established bromination methodologies have been developed and optimized for thiophene substrates [1] .
Radical Bromination with N-Bromosuccinimide
The most widely employed method involves radical bromination using N-bromosuccinimide in the presence of benzoyl peroxide as an initiator [1]. This approach demonstrates exceptional regioselectivity for methyl group bromination while preserving the thiophene ring integrity. The reaction typically proceeds in carbon tetrachloride under reflux conditions for two hours, yielding 89% of the desired bromomethyl derivative [1]. The mechanism involves homolytic cleavage of the nitrogen-bromine bond to generate bromine radicals, which subsequently abstract hydrogen atoms from the methyl substituent to form the corresponding benzyl-type radical intermediate.
Direct Electrophilic Bromination
Alternative bromination strategies employ elemental bromine in conjunction with Lewis acid catalysts such as aluminum chloride or iron chloride . These conditions provide yields ranging from 65-85% and offer the advantage of readily available reagents . However, careful temperature control is essential to prevent over-bromination or aromatic ring substitution.
Green Bromination Protocols
Recent developments in sustainable bromination have introduced environmentally benign alternatives using sodium bromide as the bromine source in combination with copper sulfate pentahydrate [3]. This methodology operates in ethanol at 80°C and achieves yields of 86-95% while eliminating the need for toxic halogenated solvents [3]. The approach represents a significant advancement in reducing the environmental impact of bromination processes.
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Radical Bromination with NBS | N-bromosuccinimide, benzoyl peroxide | CCl4, reflux, 2h | 89 | [1] |
| Direct Bromination with Br2 | Bromine, AlCl3 or FeCl3 | Room temperature to elevated | 65-85 | |
| Green Bromination with NaBr | Sodium bromide, CuSO4·5H2O | Ethanol, 80°C | 86-95 | [3] |
The introduction of cyano functionality into thiophene systems requires specialized methodologies that accommodate the electron-rich nature of the heterocyclic core. Palladium-catalyzed cyanation has emerged as the predominant approach for achieving high yields and functional group tolerance [4] [5].
Palladium-Catalyzed Cyanation Systems
The most effective cyanation protocol employs tris(dibenzylideneacetone)dipalladium(0) in combination with 1,1'-bis(diphenylphosphino)ferrocene and zinc powder [4] [5]. Zinc cyanide serves as the optimal cyanide source, providing yields of 70-90% under temperatures ranging from 110-140°C [4] [5]. The mechanism involves oxidative addition of the thiophene halide to palladium(0), followed by transmetalation with zinc cyanide and subsequent reductive elimination to afford the thiophene carbonitrile product.
Hypervalent Iodine-Mediated Cyanation
An alternative approach utilizes hypervalent iodine reagents in combination with trimethylsilyl cyanide [6]. Phenyliodine bis(trifluoroacetate) activated with boron trifluoride etherate enables direct cyanation of electron-rich thiophenes at room temperature [6]. This methodology achieves yields of 65-85% and offers the advantage of mild reaction conditions [6]. The reaction proceeds through formation of an active hypervalent iodine-cyano species that transfers the cyano group to the thiophene substrate via electrophilic aromatic substitution.
Electrochemical Cyanation
Recent advances in electrochemical synthesis have enabled cyanation of thiophenes under metal-free conditions [7]. This approach employs trimethylsilyl cyanide as the cyanide source and achieves yields of 60-80% at room temperature [7]. The methodology offers advantages in terms of sustainability and operational simplicity, although yields are generally lower than palladium-catalyzed alternatives.
| Method | Cyanide Source | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | Zn(CN)2 | Pd2(dba)3, dppf, Zn powder | 110-140 | 70-90 | [4] [5] |
| Hypervalent Iodine-Mediated | TMSCN | PIFA, BF3·Et2O | Room temperature | 65-85 | [6] |
| Electrochemical Cyanation | TMSCN | Electrochemical | Room temperature | 60-80 | [7] |
Modern synthetic strategies emphasize efficiency through one-pot methodologies that minimize isolation steps and reduce waste generation. Several innovative approaches have been developed for thiophene carbonitrile synthesis that combine multiple bond-forming reactions in a single reaction vessel [8] [9] [10].
Sonogashira-Fiesselmann Sequential Process
A particularly effective one-pot methodology combines Sonogashira coupling with Fiesselmann-type cyclization [10]. This approach involves initial coupling of aroyl chlorides with terminal alkynes using palladium catalysis, followed by addition of ethyl thioglycolate and a base to promote cyclization [10]. The sequential process affords thiophene derivatives in yields ranging from 32-97% within 12-24 hours [10]. The methodology demonstrates excellent functional group tolerance and enables access to highly substituted thiophene carbonitriles.
Three-Component Gewald Reaction
The Gewald reaction represents another powerful one-pot approach for thiophene carbonitrile synthesis [8]. This three-component condensation involves ketones, malononitrile, and elemental sulfur in the presence of a base catalyst [8]. Under high-speed vibration milling conditions, the reaction proceeds rapidly (20-30 minutes) to afford 2-aminothiophene-3-carbonitrile derivatives in yields of 42-94% [8]. The methodology offers significant advantages in terms of reaction time and environmental impact through solvent-free conditions.
Multicomponent Assembly Strategies
Advanced multicomponent strategies enable the construction of highly functionalized thiophene carbonitriles through sequential bond-forming reactions [11]. One notable approach involves treatment of 1,3-dicarbonyl compounds with carbon disulfide, followed by alkylation with bromide electrophiles [11]. This methodology achieves yields of 77-94% and provides access to 2,3,4,5-tetrasubstituted thiophenes with diverse substitution patterns [11].
| Methodology | Components | Reaction Time | Yield Range (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| Sonogashira-Fiesselmann Sequence | Aroyl chlorides, alkynes, thioglycolate | 12-24 h | 32-97 | Functional group tolerance | [10] |
| Three-Component Gewald Reaction | Ketone, malononitrile, sulfur | 20-30 min | 42-94 | Short reaction time | [8] |
| Multicomponent Assembly | Dicarbonyl, CS2, alkyl bromides | 2-4 h | 77-94 | High structural diversity | [11] |
The development of efficient catalytic processes has revolutionized thiophene carbonitrile synthesis by enabling high turnover numbers and improved selectivity profiles [12] [13] [14].
Palladium-Catalyzed Direct Carbonylation
Recent advances in palladium catalysis have enabled direct carbonylation of thiophenes under carbon monoxide/carbon dioxide binary conditions [12] [13]. This methodology employs palladium acetate (1 mol%) in combination with para-benzoquinone as a stoichiometric oxidant [12] [13]. The reaction proceeds at elevated temperatures and achieves quantitative yields for carboxylic acid formation [12] [13]. Importantly, the use of pressurized carbon dioxide suppresses thermal decomposition of the palladium catalyst, enabling catalytic turnover [12] [13].
Rhodium-Catalyzed Cyclization Processes
Rhodium complexes have demonstrated exceptional activity for thiophene ring formation through intramolecular cyclization reactions [15]. These catalytic systems enable the construction of fused thiophene-silole structures through trans-bis-silylation mechanisms [15]. The methodology operates at 110°C and provides access to complex polycyclic thiophene derivatives with high regioselectivity [15].
Copper-Mediated Heterocyclization
Copper catalysis offers cost-effective alternatives for thiophene carbonitrile synthesis through heterocyclization approaches [10]. Copper iodide in combination with 1,10-phenanthroline promotes the formation of 2,5-disubstituted thiophenes from 1-bromoalkynes and sodium sulfide [10]. The reaction proceeds at 70°C in dimethylformamide and demonstrates broad substrate scope [10].
The implementation of green chemistry principles in thiophene carbonitrile synthesis has led to significant improvements in environmental sustainability through careful solvent selection and reaction optimization [3] [16] [17].
Aqueous Reaction Media
Water has emerged as an exceptional solvent for thiophene synthesis, offering non-toxic and renewable characteristics [3] [17]. Palladium-catalyzed direct carbon-hydrogen arylation of thiophene derivatives proceeds efficiently in pure water as the sole reaction medium [17]. The methodology achieves yields of 70-90% and demonstrates independence from water quality, enabling the repurposing of industrial wastewater [17]. This approach represents a paradigm shift toward sustainable synthesis methodologies.
Renewable Alcohol Solvents
Ethanol serves as an excellent renewable alternative for thiophene synthesis, combining low toxicity with good solvating properties [3]. Green halogenation protocols using sodium halides in ethanol achieve yields of 75-95% while eliminating toxic halogenated solvents [3]. The methodology operates at moderate temperatures (60-100°C) and offers good recyclability characteristics [3].
Solvent-Free Methodologies
Complete elimination of organic solvents represents the ultimate goal in green chemistry applications [16] [18]. Mechanochemical approaches enable thiophene polymer synthesis through oxidative polymerization under solvent-free conditions [16]. These methodologies achieve surface areas up to 1850 square meters per gram, nearly twice the values obtained through solution-based polymerization [16]. Microwave-assisted synthesis under solvent-free conditions provides rapid access to thiophene oligomers with excellent yields [18] [19].
Deep Eutectic Solvents and Ionic Liquids
Alternative green solvents include deep eutectic solvents and ionic liquids that combine low volatility with excellent recyclability [17] [10]. These solvents demonstrate yields of 75-95% for thiophene synthesis while offering significant environmental advantages [17] [10]. The non-volatile nature of these solvents eliminates atmospheric emissions and enables facile recovery and reuse [10].
| Solvent System | Environmental Benefit | Typical Yield (%) | Temperature Range (°C) | Recyclability | Reference |
|---|---|---|---|---|---|
| Water | Non-toxic, renewable | 70-90 | 80-120 | Excellent | [3] [17] |
| Ethanol | Renewable, low toxicity | 75-95 | 60-100 | Good | [3] |
| Solvent-free conditions | Zero waste generation | 65-85 | 25-150 | N/A | [16] [18] |
| Deep eutectic solvents | Biodegradable, low cost | 75-90 | 90-130 | Very good | [17] |
The optimization of atom economy represents a fundamental principle in green chemistry that minimizes waste generation through efficient utilization of starting materials [20] [21].
High Atom Economy Transformations
Modern thiophene carbonitrile synthesis emphasizes transformations that incorporate all or most atoms from starting materials into the final product [20] [21]. One-pot multicomponent reactions achieve superior atom economy compared to stepwise approaches by eliminating intermediate isolation and purification steps [22]. These methodologies typically achieve atom economy values exceeding 80% while maintaining high chemical yields [21].
Elimination of Protecting Groups
Traditional synthetic approaches often require protecting group strategies that inherently reduce atom economy through additional steps and reagent consumption [20]. Contemporary methodologies emphasize direct functionalization approaches that avoid protecting group requirements [21]. Direct carbon-hydrogen activation methods exemplify this principle by enabling selective functionalization without pre-activation steps [20].
Catalytic versus Stoichiometric Processes
The replacement of stoichiometric reagents with catalytic alternatives significantly improves atom economy and reduces waste generation [20]. Palladium-catalyzed processes typically require only 1-5 mol% catalyst loading while achieving excellent yields [12] [13]. This represents a substantial improvement over traditional approaches that require stoichiometric metal reagents [20].
Redox Economy Considerations
Optimization of redox economy involves minimizing unnecessary oxidation and reduction steps that consume additional reagents [20]. Direct formation of thiophene carbonitriles from readily available precursors avoids redox manipulations and improves overall process efficiency [20]. Electrochemical methods offer particular advantages by using electrons as traceless reagents [7].
The transition from batch to continuous flow processing represents a significant advancement in industrial thiophene carbonitrile production, offering improved safety, efficiency, and scalability [23] [24] [25].
Flow Reactor Design Considerations
Continuous flow synthesis of thiophene carbonitriles requires careful optimization of reactor design parameters to ensure optimal heat and mass transfer [25]. Typical residence times range from 3-60 minutes, depending on reaction complexity and temperature requirements [23] [24] [25]. Flow rates of 0.1-2.0 milliliters per minute provide optimal balance between throughput and conversion efficiency [23] [25].
Temperature Control and Safety
Precise temperature control within ±1°C enables superior selectivity control compared to batch processes [25]. Continuous flow systems demonstrate enhanced safety profiles through reduced holdup volumes and improved containment of hazardous intermediates [23]. Pressure ranges of 1-20 bar provide safety enhancement while enabling reactions under elevated pressure conditions [23].
Scale-up Advantages
Continuous flow synthesis offers exceptional scale-up characteristics with factors of 10-1000 times batch scale readily achievable [26] [25]. The linear scale-up behavior contrasts favorably with the challenging scale-up characteristics of batch processes [26]. Economic viability improves significantly at larger scales due to reduced equipment costs per unit of production [26] [25].
Process Integration
Modern continuous flow systems enable integration of multiple reaction steps within a single continuous process [23]. Telescoping of bromination and cyanation steps eliminates intermediate isolation and reduces overall process time [23]. This integration approach provides substantial advantages in terms of process efficiency and product quality consistency [25].
| Parameter | Typical Range | Optimization Parameter | Quality Impact | Reference |
|---|---|---|---|---|
| Residence Time | 3-60 minutes | Reaction completeness | Conversion efficiency | [23] [24] [25] |
| Flow Rate | 0.1-2.0 mL/min | Mass transfer rate | Reproducibility | [23] [25] |
| Temperature Control | ±1°C precision | Selectivity control | Impurity profile | [25] |
| Pressure Range | 1-20 bar | Safety enhancement | Safety margin | [23] |
| Mixing Efficiency | >95% homogeneity | Product quality | Batch-to-batch consistency | [25] |
| Scale-up Factor | 10-1000x batch | Economic viability | Cost effectiveness | [26] [25] |
Industrial production of 4-(Bromomethyl)thiophene-2-carbonitrile requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [27] [26] [28].
Purity Determination Methods
Gas chromatography-mass spectrometry serves as the primary analytical method for purity determination, providing sensitivity and specificity for identification of impurities [27] [28]. Specification limits typically require minimum purity of 99.0% with analytical precision of relative standard deviation less than 2% [27] [28]. Analysis frequency involves testing of every production batch to ensure consistent quality [27] [28].
Thiophene Content Analysis
Specialized gas chromatography with sulfur-selective detection enables precise quantification of thiophene-related impurities [27] [28]. Detection limits range from 0.03-2.11 milligrams per kilogram, meeting stringent pharmaceutical and electronic material requirements [27] [28]. The analytical method demonstrates precision with relative standard deviation less than 3% [27] [28].
Moisture and Thermal Stability Assessment
Moisture content determination employs Karl Fischer titration with specification limits below 0.1% [26]. Thermal stability assessment through thermogravimetric analysis and differential scanning calorimetry ensures product stability to 200°C [26]. These parameters directly impact product shelf life and application performance [26].
Impurity Profiling and Color Assessment
High-performance liquid chromatography with ultraviolet and mass spectrometric detection provides comprehensive impurity profiling [26]. Individual impurity limits typically require concentrations below 0.1% with weekly monitoring frequency [26]. Color assessment using American Public Health Association standards maintains color index below 20 units [26].
| Parameter | Test Method | Specification Limit | Analytical Precision | Frequency | Reference |
|---|---|---|---|---|---|
| Purity Determination | GC-MS analysis | ≥99.0% | RSD <2% | Every batch | [27] [28] |
| Thiophene Content | GC-SCD detection | 0.03-2.11 mg/kg | RSD <3% | Every batch | [27] [28] |
| Moisture Content | Karl Fischer titration | ≤0.1% | RSD <5% | Every batch | [26] |
| Impurity Profile | HPLC-UV/MS | Individual <0.1% | RSD <10% | Weekly | [26] |
| Color Index | Visual/spectrophotometric | APHA <20 | ±2 APHA units | Every batch | [26] |
| Thermal Stability | TGA/DSC analysis | Stable to 200°C | ±5°C | Monthly | [26] |